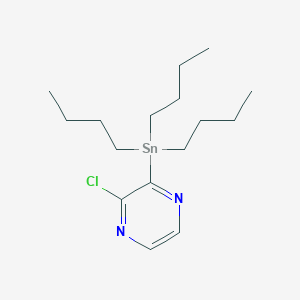

2-Chloro-3-(tributylstannyl)pyrazine

Description

Properties

IUPAC Name |

tributyl-(3-chloropyrazin-2-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQSRSVPELUIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-(tributylstannyl)pyrazine

Introduction: The Strategic Importance of 2-Chloro-3-(tributylstannyl)pyrazine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the pyrazine moiety stands as a privileged scaffold, integral to the architecture of numerous bioactive molecules and functional materials.[1] Its derivatives are foundational to a range of pharmaceuticals, including anticancer, antiviral, and antidiabetic agents.[1] The strategic functionalization of the pyrazine ring is therefore a critical endeavor for the development of novel chemical entities with tailored properties.

This guide focuses on a key intermediate that unlocks vast synthetic possibilities: 2-Chloro-3-(tributylstannyl)pyrazine . This organostannane reagent is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[2][3] The presence of both a chloro leaving group and a tributylstannyl moiety on adjacent positions of the pyrazine ring allows for sequential and regioselective carbon-carbon bond formation, providing a powerful tool for the construction of complex molecular architectures.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the synthesis, purification, and rigorous characterization of 2-Chloro-3-(tributylstannyl)pyrazine, underpinned by field-proven insights and authoritative references.

Synthesis Methodology: A Mechanistic Approach to Stannylation

The synthesis of 2-Chloro-3-(tributylstannyl)pyrazine is most effectively achieved through the regioselective stannylation of 2,3-dichloropyrazine. The choice of reagents and reaction conditions is paramount to ensure high yield and selectivity, minimizing the formation of undesired byproducts.

Reaction Principle: Palladium-Catalyzed Stannylation

The core of the synthesis relies on a palladium-catalyzed cross-coupling reaction between 2,3-dichloropyrazine and a tin-donating reagent, typically hexabutylditin ((Bu₃Sn)₂). The mechanism, a variant of the Stille coupling, involves a catalytic cycle driven by a palladium(0) species.

The catalytic cycle commences with the oxidative addition of 2,3-dichloropyrazine to a palladium(0) complex. This is followed by transmetalation with hexabutylditin, where a tributylstannyl group replaces one of the chloro ligands on the palladium center. The cycle concludes with reductive elimination, which forms the desired 2-Chloro-3-(tributylstannyl)pyrazine and regenerates the palladium(0) catalyst.

Experimental Protocol: Synthesis of 2-Chloro-3-(tributylstannyl)pyrazine

This protocol is a robust and reproducible method for the laboratory-scale synthesis of the target compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dichloropyrazine | 148.98 | 1.49 g | 10.0 mmol |

| Hexabutylditin | 579.92 | 6.38 g | 11.0 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.58 g | 0.5 mmol |

| Anhydrous Toluene | - | 50 mL | - |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloropyrazine (1.49 g, 10.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Add anhydrous toluene (50 mL) via syringe, followed by the addition of hexabutylditin (6.38 g, 11.0 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. The product typically elutes with a low polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-Chloro-3-(tributylstannyl)pyrazine as a colorless to pale yellow oil.

-

Characterization of 2-Chloro-3-(tributylstannyl)pyrazine

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-Chloro-3-(tributylstannyl)pyrazine.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Pyrazine Protons: Two doublets are expected in the aromatic region (typically δ 8.2-8.5 ppm), corresponding to the two protons on the pyrazine ring.

-

Tributylstannyl Protons: A series of multiplets will be observed in the upfield region (δ 0.9-1.6 ppm) corresponding to the protons of the three butyl groups attached to the tin atom.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms.

-

Pyrazine Carbons: Four distinct signals are expected for the four carbon atoms of the pyrazine ring, with the carbon atom attached to the tin appearing at a characteristically downfield chemical shift.

-

Tributylstannyl Carbons: Four signals will be present for the butyl group carbons.

-

-

¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is a crucial technique for confirming the presence and electronic environment of the tin atom. A single resonance is expected, with a chemical shift that is characteristic of tetraorganostannanes.

Expected NMR Data Summary:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.35 | d | ~2.5 | Pyrazine-H |

| ¹H | ~8.25 | d | ~2.5 | Pyrazine-H |

| ¹H | ~1.55 | m | - | Sn-(CH₂)₃-CH₂ - |

| ¹H | ~1.35 | m | - | Sn-(CH₂)₂-CH₂ -CH₃ |

| ¹H | ~1.10 | t | ~8.0 | Sn-CH₂ - |

| ¹H | ~0.90 | t | ~7.3 | Sn-(CH₂)₃-CH₃ |

| ¹³C | ~152 | s | - | Pyrazine-C |

| ¹³C | ~149 | s | - | Pyrazine-C |

| ¹³C | ~148 | s | - | Pyrazine-C |

| ¹³C | ~145 | s | - | Pyrazine-C |

| ¹³C | ~29.0 | t | - | Sn-(CH₂)₃-C H₃ |

| ¹³C | ~27.2 | t | - | Sn-(CH₂)₂-C H₂-CH₃ |

| ¹³C | ~13.6 | q | - | Sn-C H₂- |

| ¹³C | ~10.5 | t | - | Sn-(CH₂)₃-C H₃ |

| ¹¹⁹Sn | ~-5 to +5 | s | - | SnBu₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 2-Chloro-3-(tributylstannyl)pyrazine (C₁₆H₂₉ClN₂Sn). The isotopic pattern of tin and chlorine will result in a characteristic cluster of peaks for the molecular ion.

-

Fragmentation Pattern: Common fragmentation pathways involve the loss of butyl groups from the tin atom, leading to characteristic fragment ions at [M-57]⁺, [M-115]⁺, and [M-173]⁺. Cleavage of the tin-carbon bond attached to the pyrazine ring can also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

Pyrazine Ring Vibrations: Characteristic C-H and C=N stretching and bending vibrations for the pyrazine ring will be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

-

Alkyl C-H Vibrations: Strong absorptions corresponding to the C-H stretching and bending vibrations of the butyl groups will be present in the 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹ regions.

Safety and Handling of Organotin Compounds

It is imperative to handle 2-Chloro-3-(tributylstannyl)pyrazine and all organotin compounds with extreme caution due to their toxicity.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all organotin waste in designated, properly labeled containers according to institutional and local regulations.

Applications in Drug Development and Materials Science

The primary utility of 2-Chloro-3-(tributylstannyl)pyrazine lies in its application as a key intermediate in the Stille cross-coupling reaction.[2] This reaction allows for the facile introduction of a wide variety of organic substituents at the 3-position of the pyrazine ring, including aryl, heteroaryl, vinyl, and alkynyl groups. The remaining chloro group at the 2-position can then be subjected to further functionalization, such as nucleophilic aromatic substitution or another cross-coupling reaction, enabling the synthesis of highly substituted and complex pyrazine derivatives.

This sequential and regioselective functionalization is invaluable in:

-

Drug Discovery: Rapid generation of libraries of novel pyrazine-based compounds for screening against various biological targets.

-

Materials Science: Synthesis of novel organic electronic materials, such as ligands for metal complexes and building blocks for conductive polymers, where the electronic properties can be fine-tuned by the substituents on the pyrazine core.

Conclusion

2-Chloro-3-(tributylstannyl)pyrazine is a strategically important and highly versatile building block in modern organic synthesis. Its efficient preparation and thorough characterization, as detailed in this guide, are fundamental to its successful application in the development of new pharmaceuticals and advanced materials. By understanding the underlying principles of its synthesis and the nuances of its characterization, researchers can confidently employ this powerful reagent to accelerate their discovery programs.

References

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Hartwig, J. F. (2010).

-

World Health Organization. (1990). Tributyltin Compounds. Environmental Health Criteria 116. [Link]

-

U.S. Environmental Protection Agency. (2003). Toxicological Review of Tributyltin Oxide. [Link]

-

Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A new vinyl ketone synthesis. Journal of the American Chemical Society, 108(11), 3033–3040. [Link]

-

Turk, B. A., & Pour, M. (2003). Regioselective Stille Cross-Coupling Reactions of 2,3-Dichloropyrazine. The Journal of Organic Chemistry, 68(25), 9575–9577. [Link]

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652. [Link]

- Nicolaou, K. C., & Sorensen, E. J. (1996).

- Crabtree, R. H. (2019). The organometallic chemistry of the transition metals. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-(tributylstannyl)pyrazine

Executive Summary

2-Chloro-3-(tributylstannyl)pyrazine is a valuable bifunctional reagent in modern organic synthesis, prized for its utility in palladium-catalyzed cross-coupling reactions to construct complex heterocyclic scaffolds. Its structure, incorporating both a reactive organotin moiety and a halogenated pyrazine ring, offers synthetic versatility but also presents specific challenges regarding its stability and handling. This guide provides a comprehensive overview of the chemical stability of 2-Chloro-3-(tributylstannyl)pyrazine, outlines its primary degradation pathways, and establishes rigorous, field-proven protocols for its safe storage and handling. Adherence to these guidelines is critical for ensuring reagent integrity, obtaining reproducible experimental results, and maintaining a safe laboratory environment.

Chemical Stability Profile: A Tale of Two Moieties

The stability of 2-Chloro-3-(tributylstannyl)pyrazine is dictated by the intrinsic chemical properties of its two key functional groups: the tributylstannyl group and the chloro-pyrazine ring. Understanding the vulnerabilities of each is paramount to preventing degradation.

-

The Tributylstannyl Group: Organotin compounds, particularly tributyltin derivatives, are susceptible to several degradation pathways. The carbon-tin (C-Sn) bond is labile and can be cleaved under various conditions. Organotin compounds are generally considered unstable in solution and can decompose over time.[1] The degree of toxicity for organotin compounds is highest for those with three or four alkyl groups attached to the tin atom.[2]

-

The Chloro-Pyrazine Ring: The pyrazine ring is an aromatic, electron-deficient heterocycle.[3] The presence of the electronegative chlorine atom further activates the ring, making the chloro-substituent a competent leaving group for nucleophilic aromatic substitution reactions. This moiety is also sensitive to environmental factors. For instance, related chloro-s-triazine herbicides are known to degrade in the presence of chlorine, even under refrigerated conditions, highlighting the importance of proper sample quenching and storage.[4][5]

Primary Degradation Pathways

The primary mechanisms through which 2-Chloro-3-(tributylstannyl)pyrazine can degrade are hydrolysis, oxidation, and photodegradation. These pathways can occur independently or concurrently, leading to a loss of reagent purity and reactivity.

-

Hydrolysis/Protodestannylation: Exposure to moisture or protic sources (including acidic conditions) is a primary concern. Water can facilitate the hydrolytic cleavage of the C-Sn bond, replacing the tributyltin group with a hydrogen atom to yield 2-chloropyrazine. This is a common degradation pathway for organostannanes.

-

Oxidation: The tin atom is susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of various tin oxide species and the degradation of the parent molecule.

-

Photodegradation: Like many complex organic molecules, particularly organometallics, 2-Chloro-3-(tributylstannyl)pyrazine can be sensitive to light. UV radiation can provide the energy to initiate bond cleavage and decomposition.

-

Thermal Decomposition: Elevated temperatures can accelerate all degradation pathways. Thermal decomposition can lead to the release of irritating gases and vapors.[6] Storing the compound above the recommended temperature can lead to changes in its properties.[7]

The following diagram illustrates the potential degradation pathways originating from the parent compound.

Caption: Key degradation routes for 2-Chloro-3-(tributylstannyl)pyrazine.

Core Protocols for Storage and Handling

Given the compound's sensitivity and high toxicity, a multi-layered approach to storage and handling is mandatory. This involves stringent environmental controls and the consistent use of appropriate personal protective equipment (PPE).

Recommended Storage Conditions

The integrity of 2-Chloro-3-(tributylstannyl)pyrazine is best preserved by strict adherence to the following storage protocols, which are designed to mitigate the risks outlined in Section 2.0.

| Parameter | Recommendation | Rationale & Causality |

| Temperature | -20°C | Low temperatures significantly slow the rate of all chemical degradation pathways. While storage at room temperature may be acceptable for short periods, long-term stability is greatly enhanced at or below -20°C.[8] Studies on related butyltins show stability for months when frozen.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere is critical to prevent oxidative degradation of the tin center and to displace moisture, thereby inhibiting hydrolysis. |

| Light | Protection from Light (Amber Vial/Dark) | To prevent photodegradation, the compound must be stored in a light-proof container, such as an amber glass vial, and kept in a dark location (e.g., inside a freezer or a cabinet).[7][10] |

| Moisture | Tightly Sealed Container [11][12] | The compound is hygroscopic and susceptible to hydrolysis.[13] The container must be sealed tightly to prevent ingress of atmospheric moisture. Using a container with a PTFE-lined cap is recommended. |

| Incompatibilities | Segregate from Strong Oxidizing Agents, Acids, and Moisture [13][14] | Strong acids can rapidly cleave the C-Sn bond. Oxidizing agents can react with the stannyl group. Moisture initiates hydrolysis.[14] |

Safe Handling Protocol: A Step-by-Step Workflow

All manipulations involving 2-Chloro-3-(tributylstannyl)pyrazine must be conducted by trained personnel within a designated area and with appropriate engineering controls and PPE.[15]

Pre-Requisites:

-

A designated and clearly marked laboratory area for working with highly toxic organotin compounds.[15]

-

A certified chemical fume hood.[15]

-

Availability of an emergency eyewash station and safety shower.[8]

Personal Protective Equipment (PPE):

-

Gloves: Double gloving with chemical-resistant nitrile or neoprene gloves is mandatory.[15]

-

Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[15]

-

Body Protection: A chemically impervious lab coat must be worn.[15]

-

Respiratory Protection: For situations with a risk of aerosol generation or spills outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.[15]

Step-by-Step Procedure:

-

Preparation: Before removing the compound from storage, ensure the chemical fume hood is operational and the sash is at the appropriate height. Prepare all necessary glassware, reagents, and waste containers within the hood.

-

Equilibration: Allow the sealed container of 2-Chloro-3-(tributylstannyl)pyrazine to warm to room temperature inside a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Transfer: All transfers should be performed under an inert atmosphere (Argon or Nitrogen) to prevent exposure to air and moisture. The workflow below illustrates a standard procedure for handling air- and moisture-sensitive reagents.

-

Weighing: If weighing the solid or liquid, perform this task within the fume hood.[15] Tare a sealed vial on the balance, transfer the compound into the vial under an inert atmosphere, seal it, and then re-weigh.

-

Dissolution: If preparing a solution, add the solvent via syringe to the vial containing the compound under an inert atmosphere.

-

Cleanup: Immediately after use, decontaminate any surfaces. Contaminated disposable materials (e.g., gloves, pipette tips) must be placed in a designated, sealed hazardous waste container.[2]

-

Storage After Use: Tightly reseal the primary container, purge the headspace with inert gas, and wrap the cap/joint with Parafilm® or PTFE tape as an extra precaution before returning it to the -20°C freezer.

Caption: A generalized workflow for the safe handling of sensitive reagents.

Toxicological and Safety Hazards

2-Chloro-3-(tributylstannyl)pyrazine is classified as a hazardous substance and must be handled with extreme care.

-

Acute Toxicity: The compound is classified as acutely toxic if swallowed and harmful in contact with skin. Organotin compounds are highly toxic by all routes of exposure, including ingestion, inhalation, and skin contact, and can affect the central nervous system.[2]

-

Organ Damage: It is known to cause damage to organs through prolonged or repeated exposure.

-

Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child.[10]

-

Irritation: It causes serious skin and eye irritation.

-

Environmental Hazard: This material is very toxic to aquatic life with long-lasting effects.[10] All spills and waste must be contained and disposed of as hazardous waste according to institutional and local regulations.[2][7]

In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[2][16] Remove all contaminated clothing.[16]

Conclusion

The chemical stability of 2-Chloro-3-(tributylstannyl)pyrazine is finite and highly dependent on storage and handling conditions. Its dual functional nature makes it susceptible to degradation via hydrolysis, oxidation, and photodegradation. By implementing the rigorous protocols detailed in this guide—specifically, storage at -20°C under an inert, dark, and dry atmosphere—and by adhering to strict safety and handling procedures, researchers can ensure the reagent's integrity, promote experimental reproducibility, and maintain a safe laboratory environment.

References

- BASF. (2026, February 11).

- BenchChem. (2025). Safety and handling precautions for organotin compounds.

- CPAChem. (2024, November 21).

- Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS.

- Quevauviller, P., & Donard, O. F. X. (n.d.). Stability and storage problems in organotin speciation in environmental samples. RSC Publishing.

- LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins.

- ChemScene. (2025, December 8).

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Fisher Scientific. (2010, November 24).

- CymitQuimica. (2024, December 19).

- Fisher Scientific. (2015, November 16). SAFETY DATA SHEET - 2-(Tri-n-butylstannyl)pyridine.

- Sigma-Aldrich. 2-(Tributylstannyl)pyrazine 95%.

- BASF. (2026, February 11).

- Chemos GmbH & Co. KG. (n.d.).

- TCI Chemicals. (2024, November 28).

- Sadowsky, M. J., & Wackett, L. P. (2009). Evolution of Catabolic Pathways: Genomic Insights into Microbial s-Triazine Metabolism. Microbiology and Molecular Biology Reviews, 73(4), 744–792.

- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.

- Slideshare. (n.d.). Synthesis and reactions of Pyrazine.

- U.S. Environmental Protection Agency. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. PubMed.

- Chen, J., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI.

- Taheri, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC.

- Kumar, S., et al. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI.

- Ong, K. T., Liu, Z.-Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.

- Zimmerman, L. R., & Thurman, E. M. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. DigitalCommons@UNL.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 3. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 4. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. fishersci.com [fishersci.com]

- 7. download.basf.com [download.basf.com]

- 8. chemscene.com [chemscene.com]

- 9. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 10. download.basf.com [download.basf.com]

- 11. fr.cpachem.com [fr.cpachem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. benchchem.com [benchchem.com]

- 16. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to the Reactivity of the Carbon-Tin Bond in Pyrazine Scaffolds

Abstract

Pyrazine-containing molecules are cornerstones in modern medicinal chemistry, appearing in a range of FDA-approved drugs.[1] The functionalization of the pyrazine core is critical for modulating the pharmacological properties of these compounds. Among the various synthetic methodologies, the use of pyrazinylstannanes (organotin derivatives of pyrazine) offers a versatile and powerful platform for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth exploration of the reactivity of the C(sp²)-Sn bond in pyrazines. We will dissect the key reaction manifolds, with a primary focus on the palladium-catalyzed Stille cross-coupling reaction, and explore the underlying principles that govern the bond's reactivity. This document is intended to serve as a practical and theoretical resource, blending mechanistic insights with actionable experimental protocols to empower researchers in the fields of organic synthesis and drug discovery.

Introduction: The Strategic Importance of Pyrazines and Organostannanes

The pyrazine ring is a privileged scaffold in drug development, found in therapeutics ranging from the anti-diabetic medication glipizide to the oncology drug bortezomib.[1] Its unique electronic properties—a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions—render it an electron-deficient system. This inherent electronic nature significantly influences its reactivity and its ability to participate in crucial biological interactions, often acting as a bioisostere for benzene or other heterocycles.[1]

The strategic introduction of substituents onto this core is paramount for optimizing drug candidates. Organotin reagents, or stannanes, have become indispensable tools in this endeavor.[2] The Stille cross-coupling reaction, which forges a new carbon-carbon bond between an organostannane and an organic halide or pseudohalide, is a testament to their utility.[3][4] Pyrazinylstannanes are particularly valuable because they are generally stable to air and moisture and are compatible with a wide array of functional groups, a feature that is highly desirable in the late-stage functionalization of complex molecules.[5] Understanding the nuances of the C-Sn bond in these specific heterocycles is key to unlocking their full synthetic potential.

Fundamentals of the C-Sn Bond in the Pyrazine Context

The reactivity of a pyrazinylstannane is fundamentally governed by the electronic character of the pyrazine ring and the nature of the tin substituent.

-

Electronic Influence of the Pyrazine Ring: Pyrazine is a π-deficient heteroaromatic system. The two electronegative nitrogen atoms withdraw electron density from the ring carbons.[6] This has two major consequences for the C-Sn bond:

-

Reduced Nucleophilicity: The pyrazinyl group is less nucleophilic compared to a phenyl or other electron-rich aromatic group. This directly impacts the rate-determining transmetalation step in Stille couplings.[7]

-

Susceptibility to Nucleophilic Attack: The electron-deficient nature of the ring makes it more susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, especially if further activated by electron-withdrawing groups.[8][9] This can be a competing reaction pathway under certain conditions.

-

-

The Nature of the Stannyl Group (R₃Sn-): The most common stannyl groups are trimethylstannyl (-SnMe₃) and tributylstannyl (-SnBu₃). The organic groups on the tin atom are not merely spectators; they influence the rate of transmetalation. The general order of preferential group transfer from tin to palladium is: Alkynyl > Alkenyl > Aryl > Allyl/Benzyl > Alkyl [3] This is why tributylstannyl derivatives are widely used; the butyl groups have a very low propensity for transfer, ensuring that the desired pyrazinyl group is the one that participates in the coupling reaction.

The Stille Cross-Coupling Reaction: A Workhorse for Pyrazine Functionalization

The palladium-catalyzed Stille cross-coupling is the most significant reaction involving pyrazinylstannanes, enabling the formation of C(sp²)-C(sp²), C(sp²)-C(sp), and C(sp²)-C(sp³) bonds.[10][11]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][11] Understanding this cycle is crucial for rational optimization and troubleshooting.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R¹-X bond (where R¹ is typically an aryl or vinyl group and X is a halide like I, Br, or a triflate) to form a Pd(II) complex.[3] This is often the rate-limiting step and is faster for more reactive electrophiles (I > Br > OTf > Cl).[12]

-

Transmetalation: The pyrazinyl group (R²) is transferred from the tin reagent to the palladium center, displacing the halide (X) to form a new Pd(II) complex and a tin halide byproduct (X-SnR₃).[11][13] This step's efficiency is highly dependent on the solvent and the nature of the pyrazinylstannane.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled and released from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[3][14]

Field-Proven Experimental Protocol: Stille Coupling

This protocol provides a robust starting point for coupling a pyrazinylstannane with an aryl bromide.

Objective: Synthesize 2-phenyl-5-(tributylstannyl)pyrazine.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), tributyl(pyrazin-2-yl)stannane (1.1-1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1 M concentration) via syringe.[12] The choice of solvent is crucial; non-polar aprotic solvents generally favor the reaction.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

To remove the highly toxic tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF).[14] This causes the tin halides to precipitate as insoluble salts, which can be removed by filtration through a pad of Celite.

-

Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Causality and Self-Validation:

-

Why excess stannane? A slight excess ensures complete consumption of the often more valuable electrophile and helps drive the transmetalation equilibrium.

-

Why degassed solvent? To prevent oxidative degradation of the Pd(0) catalyst, which is essential for initiating the cycle.[12]

-

Troubleshooting: If the reaction is slow or stalls, especially with an electron-deficient pyrazine, the addition of a stoichiometric amount of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step.[5][15] If starting materials are poorly soluble, a more polar solvent like DMF can be used, but it must be rigorously anhydrous.[12]

Data Summary: Optimizing Reaction Conditions

The choice of catalyst, ligand, and additives significantly impacts reaction outcomes.

| Parameter | Recommended Reagents/Conditions | Rationale & Field-Proven Insights |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is often used directly as the active Pd(0) catalyst.[12] Pd₂(dba)₃ and Pd(OAc)₂ are stable precursors that require an external phosphine ligand to generate the active catalyst in situ.[3] |

| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, XPhos | For electron-deficient pyrazine systems, electron-rich and bulky phosphine ligands like XPhos can accelerate the rate-determining oxidative addition step.[12] AsPh₃ (arsine ligand) can sometimes be superior for sluggish transmetalations. |

| Solvent | Toluene, Dioxane, DMF, NMP | Anhydrous, degassed solvents are non-negotiable.[12] Toluene and dioxane are standard choices. DMF or NMP can be used for less soluble substrates but require higher temperatures and rigorous drying. |

| Additives | CuI, LiCl | CuI acts as a co-catalyst, likely facilitating a more rapid transmetalation.[15] LiCl can also accelerate the reaction by forming more reactive chloropalladium species and preventing ligand dissociation. |

| Temperature | 80-120 °C | The temperature depends on the reactivity of the coupling partners and the solvent's boiling point. Microwave irradiation can dramatically reduce reaction times.[12] |

Other Key Reactivities of the C-Sn Bond

While Stille coupling is dominant, the C-Sn bond in pyrazines can undergo other synthetically useful transformations.

Electrophilic Ipso-Substitution (Destannylation)

In an ipso-substitution, an incoming electrophile replaces the stannyl group at the same carbon position. Due to the electron-deficient nature of the pyrazine ring, this reaction is less facile than on electron-rich aromatics but can be achieved with potent electrophiles.

Caption: Generalized workflow for electrophilic ipso-destannylation.

-

Halodestannylation: This is the most common example, where treatment with I₂, Br₂, or NCS provides the corresponding halogenated pyrazine. This is a mild and regioselective method for introducing halogens.

-

Protodestannylation: Reaction with a strong acid can replace the stannyl group with a hydrogen atom. This can be useful for selectively removing the tin moiety after it has served its synthetic purpose.

Transmetalation to Other Metals

The pyrazinyl group can be transferred from tin to other metals, most notably lithium, through a transmetalation reaction with an organolithium reagent like n-butyllithium.

Pyrazinyl-SnBu₃ + n-BuLi → Pyrazinyl-Li + n-BuSnBu₃

This reaction creates a highly reactive pyrazinyllithium species, which can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂). This two-step sequence (stannylation followed by lithium-tin exchange) provides a regioselective route to functionalized pyrazines that may not be accessible through direct lithiation of the parent heterocycle.

Synthesis of Pyrazinylstannanes

The precursors for these reactions are typically synthesized by quenching a pyrazinyllithium or pyrazinyl-Grignard reagent with a trialkyltin halide (e.g., Bu₃SnCl or Me₃SnCl).

Caption: A common workflow for the synthesis of pyrazinylstannanes.

The key to this synthesis is the regioselective formation of the initial organometallic species. Metal-halogen exchange from a readily available halopyrazine is often the most reliable method.

Conclusion and Future Outlook

The carbon-tin bond in pyrazinylstannanes provides a robust and versatile handle for the chemical modification of this critical heterocyclic scaffold. While dominated by the powerful Stille cross-coupling reaction, other reactivities such as electrophilic substitution and transmetalation further expand its synthetic utility. For the medicinal chemist and drug development professional, a firm grasp of these principles allows for the rational design of synthetic routes to novel and complex pyrazine derivatives. The continued development of more active and selective palladium catalysts, along with a deeper understanding of the factors that govern the transmetalation of electron-deficient systems, will ensure that the chemistry of pyrazinylstannanes remains a vibrant and enabling technology for years to come.

References

- A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applic

- Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem. (n.d.). BenchChem.

- 9 Organotin and organosilicon compounds in cross-coupling, aromatic nucleophilic substitution, and addition reactions. (2023). Oxford Academic.

- Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing.

- Stille Coupling. (n.d.). OpenOChem Learn.

- Advances in Cross-Coupling Reactions. (2020). PMC - NIH.

- Organotin Reagents. (n.d.). Sigma-Aldrich.

- Stille Coupling. (n.d.). Organic Chemistry Portal.

- A Review of Organotin Compounds: Chemistry and Applic

- Stille Coupling. (n.d.). NROChemistry.

- Stille reaction. (n.d.). Wikipedia.

- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018).

- The Stille Reaction. (n.d.). Organic Reactions.

- A Synthesis of Symmetrical and Unsymmetrical Pyrazines. (n.d.). PMC - NIH.

- Electrophilic arom

- The mechanisms of the Stille reaction. (2004). PubMed.

- Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry.

- Stille Coupling. (n.d.). SynArchive.

- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.

- Heteroaromatic Reactivity Overview. (n.d.). Scribd.

- Electrophilic substitutions and HOMOs in azines and purines. (2025).

- SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. (2025). PubMed.

- SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. (2025). PMC.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 有机锡试剂 [sigmaaldrich.com]

- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 4. synarchive.com [synarchive.com]

- 5. organicreactions.org [organicreactions.org]

- 6. scribd.com [scribd.com]

- 7. The mechanisms of the Stille reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 14. Stille Coupling | NROChemistry [nrochemistry.com]

- 15. Stille Coupling [organic-chemistry.org]

Exploratory Reactions of 2-Chloro-3-(tributylstannyl)pyrazine: A Technical Guide

Core Directive & Executive Summary

2-Chloro-3-(tributylstannyl)pyrazine represents a highly privileged scaffold in heterocyclic chemistry, specifically designed for orthogonal functionalization . Unlike simple halopyrazines, this molecule possesses two distinct reactive handles with non-overlapping mechanistic triggers:

-

C3-Tributylstannyl group: A soft nucleophile primed for Palladium-catalyzed cross-coupling (Stille) under neutral conditions.

-

C2-Chloro group: An electron-deficient electrophile susceptible to Nucleophilic Aromatic Substitution (

) or oxidative addition (Suzuki/Buchwald) under basic/elevated thermal conditions.

This guide serves as a blueprint for medicinal chemists utilizing this intermediate to access polysubstituted pyrazines, such as coelenterazine analogs , kinase inhibitors , and luminescent materials .

Synthesis of the Core Scaffold

The synthesis of 2-Chloro-3-(tributylstannyl)pyrazine is not trivial due to the high susceptibility of the pyrazine ring to nucleophilic attack. The protocol relies on Directed Ortho-Metallation (DoM) using a non-nucleophilic base.

Mechanistic Causality

-

Why LiTMP? n-Butyllithium (

-BuLi) alone attacks the pyrazine ring (nucleophilic addition) rather than deprotonating it. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is sterically bulky and acts exclusively as a base. -

Why -78°C? The 2-chloro-3-lithiopyrazine intermediate is thermally unstable. Above -50°C, it undergoes "halogen dance" or decomposition via ring opening.

-

Why Reverse Addition? Adding the base to the substrate can lead to localized hot spots. However, for this specific substrate, pre-forming the base and adding the substrate slowly is standard to maintain low temperature, though in situ trapping is sometimes preferred for extremely unstable species.

Validated Synthesis Protocol

Reaction: 2-Chloropyrazine

| Parameter | Specification |

| Substrate | 2-Chloropyrazine (1.0 eq) |

| Base | LiTMP (1.1 eq) [Prepared in situ from TMP + |

| Electrophile | Tributyltin chloride ( |

| Solvent | Anhydrous THF (0.2 M concentration) |

| Temperature | -78°C (Critical) |

| Atmosphere | Argon or Nitrogen (Strictly anhydrous) |

Step-by-Step Workflow:

-

Base Preparation: In a flame-dried flask, dissolve 2,2,6,6-tetramethylpiperidine (TMP) in THF. Cool to 0°C. Dropwise add

-BuLi (2.5 M in hexanes). Stir for 30 min to generate LiTMP. -

Cryogenic Cooling: Cool the LiTMP solution to -78°C .

-

Lithiation: Add 2-Chloropyrazine (neat or in minimal THF) dropwise over 10 minutes. The solution typically turns deep red/brown, indicating the formation of the lithio-species. Stir for exactly 30 minutes. Do not over-stir.

-

Stannylation: Add

neat via syringe. -

Quench: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated

. -

Purification: Extract with EtOAc. The tin byproduct is the main contaminant. Use KF/Silica gel treatment or reverse-phase chromatography to remove excess tin residues.

Orthogonal Reactivity & Applications

The power of this scaffold lies in its chemoselectivity . You can couple the C3 position without affecting the C2 chloride, then modify the C2 position in a subsequent step.

The Stille Coupling (C3-Selective)

The C-Sn bond is activated by Pd(0). Because Stille couplings are neutral, the electron-deficient C-Cl bond remains intact (it requires basic activation or higher energy for oxidative addition in the absence of specialized ligands).

-

Catalyst:

or -

Additives: CuI (Copper(I) iodide) is often added (the "Liebeskind-Srogl" effect) to accelerate the transmetallation step, especially for electron-deficient heterocycles.

-

Solvent: Toluene or Dioxane (Reflux).

The Reaction (C2-Selective)

Once the C3 position is functionalized (e.g., with an aryl or benzyl group), the C2 chloride becomes a handle for introducing amines or alkoxides.

-

Mechanism: The pyrazine nitrogens render the C2 position highly electrophilic.

-

Conditions: Primary/Secondary amine, DIPEA, DMSO/DMF, 80-100°C.

Visualization of Reaction Pathways

Caption: Logical flow for orthogonal functionalization. The Stille coupling (C3) must generally precede SNAr (C2) to preserve the sensitive stannyl bond.

Case Study: Synthesis of Coelenterazine Core

A primary application of this intermediate is in the synthesis of Coelenterazine and Oplophorus luciferin analogs. The pyrazine core requires a benzyl group at C3 and an aminopyrazine core.

Experimental Workflow:

-

Coupling: React 2-Chloro-3-(tributylstannyl)pyrazine with 4-methoxybenzyl bromide (Stille conditions).

-

Note: Benzyl halides are highly reactive in Stille couplings.

-

Result: 2-Chloro-3-(4-methoxybenzyl)pyrazine.

-

-

Amination: React the intermediate with ethanolic ammonia or benzylamine (SNAr) at 120°C (sealed tube).

-

Result: 2-Amino-3-(4-methoxybenzyl)pyrazine (Key Coelenterazine Precursor).

-

Data Summary: Reactivity Comparison

| Reaction Type | Target Position | Reagent Class | Conditions | Success Rate |

| Stille Coupling | C3 (Sn) | Aryl/Benzyl Halides | Pd(0), Toluene, 110°C | High (>85%) |

| Suzuki Coupling | C2 (Cl) | Boronic Acids | Pd(II), Base, | Moderate (Requires C3-Sn removal first) |

| C2 (Cl) | Amines ( | DIPEA, DMSO, 90°C | High (>90%) | |

| C2 (Cl) | Alkoxides (OR) | NaH, THF, 0°C | High (Fast) |

Troubleshooting & Safety

"Protonolysis" of the Stannyl Group

-

Symptom: Disappearance of the Sn signal in NMR, replaced by a proton (formation of 2-chloropyrazine).

-

Cause: Trace acid in the solvent or silica gel during purification.

-

Solution: Pre-treat silica gel with 1% Triethylamine (TEA) during column chromatography to neutralize acidity.

Toxicity

-

Hazard: Tributyltin compounds are neurotoxic and persistent organic pollutants.

-

Handling: All reactions must be performed in a fume hood. Waste must be segregated into specific "Organotin Waste" streams.

-

Removal: Wash crude reaction mixtures with 10% KF (aqueous) to precipitate insoluble

, which can be filtered off.

References

-

Regioselective Lithiation of Chloropyrazines

-

General Reactivity of 2-Chloropyrazine (LiTMP Protocols)

-

Stille Coupling & Pyrazine Functionalization

- Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines. (1992). Heterocycles.

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Chloro-3-(tributylstannyl)pyrazine in Stille Cross-Couplings

Abstract & Strategic Value

This application note details the protocol for utilizing 2-Chloro-3-(tributylstannyl)pyrazine as a bifunctional "linchpin" reagent in palladium-catalyzed Stille cross-couplings. This molecule is uniquely valuable in medicinal chemistry because it possesses two orthogonal reactive sites:

-

The Stannyl Group (C3): Acts as a nucleophile in Stille couplings, allowing the attachment of the pyrazine core to aryl or heteroaryl halides.

-

The Chloro Group (C2): Remains intact during the initial coupling (under controlled conditions), serving as a handle for subsequent derivatization via Nucleophilic Aromatic Substitution (

) or a second cross-coupling event (e.g., Suzuki or Buchwald-Hartwig).

This guide addresses the specific challenges of electron-deficient diazinyl stannanes, including slow transmetallation rates and purification difficulties, providing a robust, self-validating workflow.

Chemical Profile & Mechanistic Rationale[2][3][4][5][6][7]

The Reagent

-

Compound: 2-Chloro-3-(tributylstannyl)pyrazine

-

Stability: Moderately air-stable but sensitive to protodestannylation under acidic conditions.[1] Store at -20°C under argon.

The "Orthogonality" Challenge

The success of this protocol relies on chemoselectivity . The palladium catalyst must activate the electrophile (Ar-X) and not the C-Cl bond of the pyrazine reagent itself.

-

Mechanism: The reaction proceeds via the standard Stille cycle: Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[3][4][5][6]

-

Critical Insight: Pyrazines are electron-deficient.[1] While this usually accelerates OA into pyrazinyl halides, here the pyrazine is the nucleophile. The electron-deficiency at the C3 position slows down the Transmetallation step.

-

Solution: The addition of Copper(I) Iodide (CuI) is recommended.[6] This facilitates the "Copper effect" (Liebeskind-Srogl variant), where the organotin transmetallates to copper first, or CuI scavenges free ligands to open coordination sites on Palladium, significantly accelerating the reaction with electron-poor stannanes [1].

Visualizing the Pathway

The following diagram illustrates the orthogonal functionalization strategy enabled by this reagent.

Figure 1: The orthogonal workflow. The Stille coupling selectively targets the C3-Sn bond, preserving the C2-Cl bond for late-stage modification.

Experimental Protocol

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Aryl Halide (Ar-X) | 1.0 | Electrophile | Ar-I preferred over Ar-Br for faster initiation.[1] |

| Stannyl Pyrazine | 1.1 - 1.2 | Nucleophile | Slight excess compensates for potential protodestannylation.[1] |

| Pd(PPh₃)₄ | 0.05 (5%) | Catalyst | Standard Pd(0) source. Avoid "hot" catalysts (e.g., XPhos) to prevent insertion into the Cl-Pyrazine bond. |

| CuI | 0.10 (10%) | Co-Catalyst | Accelerates transmetallation for electron-deficient stannanes.[1] |

| CsF | 2.0 | Additive | Optional. Fluoride activates the stannane, promoting hypervalent tin species that react faster.[1] |

| 1,4-Dioxane | [0.1 M] | Solvent | Anhydrous, degassed.[1] Toluene is a viable alternative.[1] |

Step-by-Step Methodology

Pre-Reaction Setup: Ensure all glassware is flame-dried and cooled under a stream of Argon.[1] The sensitivity of the Stille coupling to oxygen requires rigorous degassing.

Step 1: Reaction Assembly

-

Charge a reaction vial with the Aryl Halide (1.0 equiv), 2-Chloro-3-(tributylstannyl)pyrazine (1.1 equiv), and CuI (0.1 equiv).

-

Bring the vial into a glovebox or use standard Schlenk techniques to add Pd(PPh₃)₄ (5 mol%).

-

Expert Note: If adding outside a glovebox, add the catalyst last under a strong counter-flow of Argon.[1]

-

-

Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.1 M relative to the halide.[1]

-

Sparge the solution with Argon for 5–10 minutes. This is critical to prevent homocoupling and catalyst deactivation.[1]

Step 2: Execution

-

Seal the vessel and heat to 90°C - 100°C .

-

Monitor by LCMS or TLC.[1]

Step 3: Workup & Tin Removal (The KF Protocol) Safety Alert: Organotin byproducts (Bu₃SnX) are neurotoxic and highly lipophilic, making them difficult to separate from organic products.[1] The Potassium Fluoride (KF) method is the industry standard for converting soluble tin halides into insoluble polymeric tin fluorides [2].

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (approx. 5x reaction volume).

-

Add an equal volume of saturated aqueous KF solution .

-

Vigorous Stirring: Stir the biphasic mixture vigorously for 30 minutes .

-

Observation: A bulky white precipitate (polymeric Bu₃SnF) will form.[1]

-

-

Filter the suspension through a pad of Celite .[1] Wash the pad with EtOAc.[1]

-

Transfer filtrate to a separatory funnel.[1][7] Separate layers.

-

Wash the organic layer with water (1x) and brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

Step 4: Purification

-

Tip: If tin residues persist (seen as grease in NMR), elute the column with 10% K₂CO₃ mixed into the silica, or use a mobile phase containing 1% Triethylamine (Et₃N) to prevent streaking [3].

Workflow Visualization

Figure 2: Operational workflow emphasizing the Potassium Fluoride (KF) workup for safety and purity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst Deactivation | Ensure rigorous degassing. Switch to fresh Pd(PPh₃)₄ or use Pd₂(dba)₃ + AsPh₃ (Farina conditions) [4]. |

| Protodestannylation (Pyrazine-H formed) | Trace Acid / Moisture | Ensure anhydrous conditions.[1] Add 2.0 equiv CsF or use molecular sieves.[1] |

| Homocoupling of Halide | Oxygen present | Re-sparge solvent.[1] Verify inert atmosphere. |

| Chlorine Loss (Product is Pyrazine-Ar, no Cl) | Catalyst Insertion into C-Cl | The catalyst is too active.[1] Lower temp to 80°C. Ensure using Pd(PPh₃)₄, not electron-rich alkyl phosphine ligands.[1] |

| Tin Contamination in NMR | Incomplete Removal | Repeat KF wash or use 10% w/w finely ground K₂CO₃/Silica stationary phase for column [3].[1][8] |

References

-

Liebeskind, L. S., & Fengl, R. W. (1990).[1] 3-Stannylcyclobutenediones as nucleophilic cyclobutenedione equivalents.[1] Synthesis of substituted cyclobutenediones and cyclobutenones. Journal of Organic Chemistry, 55(19), 5359–5364.[1] Link

-

Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989).[1] Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl benzoylformate.[1] Organic Syntheses, 67, 86. Link

-

Harrowven, D. C., & Guy, I. L. (2004).[1] A simple method for the removal of tin residues from Stille coupling products.[1] Chemical Communications, (17), 1968–1969.[1] Link

-

Farina, V., & Krishnan, B. (1991).[1] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595.[1] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sdlookchem.com [sdlookchem.com]

Application Note: Synthesis of Substituted Pyrazines via Stille Cross-Coupling

Executive Summary

The pyrazine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in oncology (e.g., Bortezomib) and infectious disease therapeutics (e.g., Pyrazinamide). While robust, the functionalization of pyrazines via transition-metal catalysis presents unique challenges due to the electron-deficient nature of the ring and the high affinity of pyrazine nitrogens for palladium catalysts.

This guide details the optimized protocol for the Stille cross-coupling of halopyrazines . Unlike Suzuki coupling, which requires basic aqueous conditions that can degrade sensitive substrates, Stille coupling offers neutral conditions and high functional group tolerance. This note addresses the critical bottlenecks of catalyst poisoning and organotin purification , providing a self-validating workflow for high-yield synthesis.

Strategic Considerations & Mechanistic Insight

The Pyrazine Challenge

Pyrazines are

-

Catalyst Poisoning: The basic nitrogen lone pairs on the pyrazine ring can coordinate to the electrophilic Pd(II) center, forming stable, unreactive "resting state" complexes (off-cycle species).

-

Slow Transmetallation: The transmetallation step in Stille coupling is the rate-determining step (RDS). In electron-poor systems, this step is further kinetically hindered without additives.

The "Copper Effect"

To overcome these barriers, this protocol utilizes the Liebeskind-Strogl modification (addition of Cu(I) salts). Copper(I) iodide serves a dual function:

-

Ligand Scavenging: Cu(I) sequesters free phosphine ligands (e.g., PPh

), shifting the equilibrium toward the active, coordinatively unsaturated Pd species. -

Transmetallation Acceleration: It facilitates a "double transmetallation" pathway where the organic group transfers from Sn

Cu

Mechanistic Workflow

The following diagram illustrates the standard catalytic cycle alongside the "Copper Effect" shunt pathway and the off-cycle pyrazine coordination trap.

Figure 1: Catalytic cycle showing the oxidative addition of halopyrazines, the off-cycle N-coordination trap, and the acceleration of transmetallation via Copper(I).

Optimized Reaction Conditions

The following matrix summarizes the optimization of conditions for coupling 2-chloropyrazine with tributyl(phenyl)stannane.

| Parameter | Standard Condition | Optimized Condition (Recommended) | Rationale |

| Catalyst | Pd(PPh | Pd(PPh | Tetrakis is standard, but XPhos (bulky biaryl phosphine) prevents N-coordination in difficult substrates. |

| Solvent | Toluene | Dioxane or DMF | Dioxane (100°C) offers the best balance of solubility and boiling point. DMF is required if CuI is used to solubilize the copper species. |

| Additive | None | CuI (10 mol%) + CsF (2 equiv) | CuI accelerates transmetallation (see Sec 2.2). CsF activates the stannane by forming a hypervalent silicate/stannate species. |

| Stoichiometry | 1:1.1 (Ar-Cl : Sn) | 1:1.2 (Ar-Cl : Sn) | Slight excess of stannane accounts for homocoupling side reactions. |

Standard Operating Procedure (SOP)

Target Synthesis: 2-(2-Furyl)pyrazine Scale: 1.0 mmol Safety Note: Organostannanes are toxic. Perform all weighing and reactions in a well-ventilated fume hood.

Materials

-

2-Chloropyrazine (1.0 equiv, 114 mg)

-

2-(Tributylstannyl)furan (1.2 equiv, 428 mg)

-

Pd(PPh

) -

CuI (10 mol%, 19 mg) - Optional but recommended for rate enhancement

-

1,4-Dioxane (anhydrous, 5 mL)

-

Reaction Vial: Microwave vial or Schlenk tube with Teflon septum.

Protocol Steps

-

Inert Environment Setup:

-

Flame-dry the reaction vessel under vacuum and backfill with Argon (repeat 3x).

-

Why: O

causes homocoupling of stannanes and oxidation of the Pd(0) catalyst to inactive Pd(II) oxides.

-

-

Reagent Addition:

-

Add 2-chloropyrazine, Pd(PPh

) -

Add anhydrous 1,4-Dioxane via syringe.

-

Critical Step: Sparge the solution with Argon for 10 minutes.[1] (Bubbling gas directly into solvent to remove dissolved O

).

-

-

Stannane Addition:

-

Add the 2-(Tributylstannyl)furan via syringe dropwise.

-

-

Reaction:

-

Seal the vessel.

-

Heat to 100°C for 12–16 hours.

-

Monitoring: Check via LC-MS or TLC (Mobile Phase: 20% EtOAc/Hexanes). Look for the disappearance of the chloride starting material (

) and appearance of the blue-fluorescent product.

-

-

Work-up (The "Trustworthiness" Check):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL).

-

Tin Removal Step (Crucial): See Section 5 below.

-

Purification & Tin Removal Strategy

The primary drawback of Stille coupling is the removal of toxic tributyltin byproducts.[1][2] Standard chromatography is often insufficient as tin residues streak on silica.

Method A: The KF/Silica Protocol (Recommended) This method reduces tin contamination from stoichiometric levels to <30 ppm [1].[3]

-

Preparation: Prepare a solid mixture of Potassium Fluoride (KF) and Silica Gel (ratio 10% w/w KF on Silica). Grind to a fine powder.

-

Execution:

-

Concentrate the crude reaction mixture.

-

Dissolve the residue in a minimal amount of DCM/Ether.

-

Add the KF/Silica powder (approx. 2g per mmol of stannane used).

-

Stir at room temperature for 30 minutes.

-

Mechanism:[1][4][5][6][7][8][9] Fluoride binds to the tin (forming insoluble Bu

SnF polymeric species) which adsorbs strongly to the silica.

-

-

Filtration: Filter the slurry through a pad of Celite. Wash the pad with Ethyl Acetate.

-

Final Purification: Concentrate the filtrate and perform standard flash column chromatography.

Method B: Aqueous KF Wash [1][10]

-

Dissolve crude in Et

O. -

Wash vigorously with saturated aqueous KF solution (x3).

-

Precipitated Bu

SnF may form at the interface; filter through Celite if necessary.[10]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Conversion | Catalyst Poisoning | Switch to Pd |

| Stannane Homocoupling | Oxygen in solvent | Re-sparge solvents with Argon. Ensure system is strictly air-free. |

| Black Precipitate (Pd Black) | Catalyst Decomposition | Reaction temperature too high or ligand dissociation. Add excess ligand (e.g., 10 mol% PPh |

| Product Contaminated with Tin | Ineffective Workup | Use the KF/Silica solid-phase extraction method (Method A above). |

References

-

Milstein, D., & Stille, J. K. (1978).[6] A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[2][6] Journal of the American Chemical Society.[1][2] Link

-

Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and cuprous iodide: The "copper effect". Journal of the American Chemical Society.[1][2] Link

-

Harrowven, D. C., & Guy, I. L. (2004).[11] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[3][11][12][13] Chemical Communications.[11][12] Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

-

Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[4][14] Stille coupling made easier – The synergic effect of copper(I) salts and the fluoride ion.[4] Angewandte Chemie. Link

Sources

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. youtube.com [youtube.com]

- 3. sdlookchem.com [sdlookchem.com]

- 4. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille_reaction [chemeurope.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]

- 12. semanticscholar.org [semanticscholar.org]

- 13. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Stille Coupling [organic-chemistry.org]

Application Note: 2-Chloro-3-(tributylstannyl)pyrazine in Natural Product Synthesis

Executive Summary: The Pyrazine Linchpin[1]

2-Chloro-3-(tributylstannyl)pyrazine is a high-value, bifunctional heterocyclic building block. Its strategic importance lies in its ability to serve as an orthogonal linchpin in the synthesis of complex marine alkaloids (e.g., Botryllazines, Dragmacidins) and luminescent materials.

This reagent possesses two distinct reactive handles:[1][2][3]

-

The Tributylstannyl Group (

): A nucleophilic handle primed for Stille cross-coupling. -

The Chlorine Atom (

): An electrophilic handle retained during the initial Stille coupling, available for subsequent Nucleophilic Aromatic Substitution (

This guide details the synthesis of the reagent, its application in chemoselective Stille couplings, and protocols for downstream functionalization, emphasizing the "Stannyl-First" synthetic logic.

Strategic Logic & Mechanism

The "Stannyl-First" Chemoselectivity

The utility of 2-chloro-3-(tributylstannyl)pyrazine rests on the kinetic differentiation between the C-Sn and C-Cl bonds. Under standard Palladium(0) catalysis, the transmetallation of the stannane occurs rapidly, while the oxidative addition into the electron-deficient chloropyrazine bond is kinetically slower, provided the catalyst system is tuned correctly (e.g., avoiding bulky, electron-rich phosphines that might accelerate aryl chloride activation).

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of this reagent.

Figure 1: Divergent synthesis pathway utilizing the orthogonal reactivity of Sn and Cl handles.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-(tributylstannyl)pyrazine

Context: This reagent is often synthesized in situ or prepared fresh due to the sensitivity of stannanes. The method relies on Directed ortho-Metalation (DoM) using the chlorine atom to direct lithiation to the C-3 position.

Reagents:

-

2-Chloropyrazine (1.0 equiv)

-

LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 equiv) – Prepared fresh from TMP and n-BuLi

-

Tributyltin chloride (

) (1.2 equiv) -

THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation of LTMP: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF at -78°C. Dropwise add

-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 min at 0°C, then cool back to -78°C. -

Lithiation: Add a solution of 2-chloropyrazine (1.0 equiv) in THF dropwise to the LTMP solution at -78°C.

-

Critical Note: Maintain temperature below -75°C. The lithiated species is unstable above -50°C and may undergo "halogen dance" or decomposition.

-

-

Transmetallation: After stirring for 45 min at -78°C, add tributyltin chloride (1.2 equiv) dropwise.

-

Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated

solution.[1] Extract with diethyl ether ( -

Purification: Dry organic layers over

. Concentrate in vacuo. Purify via neutral alumina column chromatography (Hexanes/EtOAc 95:5). Do not use silica gel if possible, as slight acidity can cause protodestannylation.

Protocol B: Chemoselective Stille Coupling

Context: Coupling the stannyl pyrazine with an aryl iodide (e.g., an indole fragment for alkaloid synthesis).

Reagents:

-

2-Chloro-3-(tributylstannyl)pyrazine (1.1 equiv)

-

Aryl Iodide (Electrophile) (1.0 equiv)

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (10 mol%) – Optional, accelerates rate (Liebeskind effect)

-

Solvent: 1,4-Dioxane or Toluene (Degassed)

Step-by-Step Procedure:

-

Setup: Charge a Schlenk flask with the Aryl Iodide,

, and CuI. Cycle Argon/Vacuum 3 times. -

Addition: Dissolve the stannyl pyrazine in degassed Dioxane and add to the flask via syringe.

-

Reaction: Heat to reflux (100-110°C) for 12–24 hours. Monitor by TLC. The starting stannane should disappear; the chloropyrazine moiety remains intact.

-

Tin Removal (The "Trustworthiness" Step):

-

Cool to RT. Dilute with

. -

Add 10% aqueous KF solution and stir vigorously for 30 minutes. This precipitates the tin byproduct as insoluble polymeric

. -

Filter through a pad of Celite.

-

-

Isolation: Flash chromatography on Silica Gel.

Application Data & Case Studies

Natural Product Relevance: The Marine Alkaloid Scaffold

Many marine alkaloids (e.g., Botryllazine A) contain a 2-amino-3-arylpyrazine core. The 2-chloro-3-(tributylstannyl)pyrazine reagent provides a direct route to these structures.

| Step | Transformation | Conditions | Yield (Typical) |

| 1 | Stille Coupling | Reagent + Indole-3-iodide | 75-85% |

| 2 | Intermediate + | 80-90% |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Homocoupling | Presence of | Strictly degas solvents (freeze-pump-thaw). |

| Protodestannylation | Acidic impurities in solvent or Silica gel. | Use Neutral Alumina; add 1% |

| Low Conversion | Catalyst poisoning or steric hindrance. | Switch to |

References

-

Turck, A., et al. (1993). "Metallation of diazines. XI. Directed lithiation of chloropyrazines." Tetrahedron.

-

Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][3][5][6] Organic Reactions.[1][2][3][5][7][8][9][10][11][12]

-

Sato, N. (2011). "Pyrazines and their Benzo Derivatives."[1][9][13][14] Comprehensive Heterocyclic Chemistry III.

-

Barrow, R. A., et al. (2000). "Synthesis of the Wasp Pheromone via Pyrazine Cross-Coupling." Australian Journal of Chemistry.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. uwindsor.ca [uwindsor.ca]

- 14. mdpi.com [mdpi.com]

Synthesis of Bioactive Molecules Using 2-Chloro-3-(tributylstannyl)pyrazine: An Application and Protocol Guide

Introduction: The Strategic Importance of the Pyrazine Scaffold and the Utility of 2-Chloro-3-(tributylstannyl)pyrazine

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-arrangement, allow it to act as a versatile pharmacophore capable of engaging in a variety of biological interactions. Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties.[4][5][6] Consequently, the development of efficient synthetic methodologies to access functionalized pyrazine derivatives is of paramount importance to drug discovery and development professionals.

This application note provides a detailed guide to the use of 2-Chloro-3-(tributylstannyl)pyrazine, a key building block for the synthesis of complex, bioactive pyrazine-containing molecules. The presence of both a chloro leaving group and a tributylstannyl moiety on the same pyrazine core makes this reagent exceptionally well-suited for palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. This reaction allows for the regioselective introduction of a wide range of substituents at the 3-position of the pyrazine ring, providing a modular and efficient route to novel chemical entities with therapeutic potential.

This guide will delve into the mechanistic rationale behind the Stille coupling, provide a detailed, field-proven protocol for its application with 2-Chloro-3-(tributylstannyl)pyrazine, and present a curated table of examples showcasing its utility in the synthesis of bioactive molecules.

The Stille Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[7][8] It is a highly versatile and reliable method for the formation of carbon-carbon bonds, prized for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[8][9]

Mechanistic Rationale: The "Why" Behind the Protocol

A fundamental understanding of the Stille coupling catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X), forming a Pd(II) complex. The choice of palladium source and ligand is critical here; electron-rich and bulky phosphine ligands can accelerate this rate-determining step.[10]

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide. This step is often facilitated by the use of additives. For instance, the addition of copper(I) iodide (CuI) can accelerate the reaction by scavenging free ligands that might otherwise inhibit the transmetalation.[1] Similarly, fluoride sources like cesium fluoride (CsF) can form hypervalent tin species, which are believed to undergo transmetalation more rapidly.[1]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst to continue the cycle.

The workflow of the Stille coupling reaction can be visualized as follows:

Detailed Protocol: Synthesis of a 2-Aryl-3-chloropyrazine Derivative

This protocol provides a representative, step-by-step methodology for the Stille coupling of 2-Chloro-3-(tributylstannyl)pyrazine with an aryl bromide. This serves as a foundational procedure that can be adapted for various aryl and heteroaryl halides.

Materials and Reagents:

-

2-Chloro-3-(tributylstannyl)pyrazine

-

Aryl bromide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous solution of potassium fluoride (KF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Chloro-3-(tributylstannyl)pyrazine (1.0 eq.), the aryl bromide (1.1 eq.), and copper(I) iodide (0.1 eq.).

-

Causality: The use of a slight excess of the aryl bromide ensures complete consumption of the more valuable stannane reagent. CuI is added as a co-catalyst to facilitate the transmetalation step.[1]

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Causality: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.

-

-

Addition of Catalyst and Solvent:

-

Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Causality: Pd(PPh₃)₄ is a common and effective Pd(0) source for Stille couplings. A catalytic amount (typically 2-10 mol%) is sufficient.[1]

-